AMP-PCP disodium salt
Description
Structural Modification and Non-Hydrolyzable Nature
The defining feature of AMP-PCP is a specific chemical modification that renders it resistant to hydrolysis. This stability is engineered through a subtle but critical change in its triphosphate chain.
The energy stored in ATP is typically released by the enzymatic cleavage of the terminal (gamma) phosphate (B84403) group. The P-O-P bond is susceptible to this nucleophilic attack by enzymes known as ATPases. However, the P-C-P bond in AMP-PCP is not recognized or cleaved by these enzymes. This resistance to hydrolysis means AMP-PCP can act as a competitive inhibitor for many ATP-dependent enzymes; it binds to the active site but cannot be broken down to yield ADP and inorganic phosphate. nih.gov This makes it an ideal tool for trapping and studying the pre-hydrolysis state of enzymes. mdpi.com
Role in Elucidating Nucleotide-Dependent Biological Processes
The non-hydrolyzable nature of AMP-PCP is leveraged by researchers to dissect complex biological processes. By binding to and stabilizing ATP-dependent proteins, it facilitates detailed structural and functional analyses that would be impossible with the rapidly consumed native ATP.
For instance, AMP-PCP has been instrumental in studying molecular chaperones like Heat Shock Protein 90 (Hsp90). The binding of AMP-PCP to the N-terminal domain of Hsp90, with a dissociation constant (Kd) of 3.8 µM, promotes the formation of the chaperone's active homodimer, allowing researchers to study this specific conformational state. medchemexpress.comglpbio.commedchemexpress.com Similarly, it has been used to investigate the structure and function of other proteins such as:
GRP78: Studies on this endoplasmic reticulum chaperone showed that AMP-PCP could bind to its ATPase domain, although with a lower affinity than ATP, and that this binding was dependent on the presence of magnesium ions. plos.org
DnaB Helicase: It helps to stabilize the ATP-bound pre-hydrolysis state for structural analysis.
Aminoglycoside Phosphotransferases: In structural studies of the APH(2′′)-IIa enzyme, which confers antibiotic resistance, AMP-PCP was used in a ternary complex to understand substrate and inhibitor binding. nih.gov
DnaA Protein: The analog aids in studying the nucleotide-dependent oligomerization of this replication initiation factor. nih.gov
Table 1: Research Applications of AMP-PCP Disodium (B8443419) Salt
| Protein/System Studied | Research Finding | Reference(s) |
|---|---|---|
| Hsp90 | Binds to the N-terminal domain (Kd = 3.8 µM) and stabilizes the active homodimer conformation. | medchemexpress.com, glpbio.com, medchemexpress.com, |
| GRP78 | Binds to the ATPase domain with lower affinity than ATP; binding is Mg++-dependent. | plos.org |
| DnaB Helicase | Stabilizes the pre-hydrolysis state for structural investigation. | |
| APH(2′′)-IIa | Used to form a ternary complex for X-ray crystallography to elucidate inhibitor binding. | nih.gov |
| p97 (AAA+ ATPase) | Induces a mixed conformational state, unlike other analogs that stabilize a pre-hydrolysis state. | mdpi.com, researchgate.net |
| pre-mRNA Cleavage | Acts as an effective inhibitor of the in vitro 3' cleavage reaction. | nih.gov |
Comparative Analysis with Other ATP Analogs in Research Contexts
AMP-PCP is one of several non-hydrolyzable or slowly-hydrolyzable ATP analogs used in research. Its utility is often best understood in comparison to these other compounds, as the choice of analog can significantly impact experimental outcomes.
AMP-PNP is another widely used non-hydrolyzable ATP analog where the β,γ-bridging oxygen is replaced by an imido (-NH-) group. While both are used to mimic the pre-hydrolysis state, their distinct linkers lead to different behaviors in certain systems.
Polarity and Binding: The methylene (B1212753) group in AMP-PCP is less polar than the imido group in AMP-PNP. This can result in weaker binding of AMP-PCP in enzymatic systems that are sensitive to the charge distribution around the phosphate chain.
Enzyme Conformation: In studies of the AAA+ ATPase p97, AMP-PNP was found to effectively stabilize the pre-hydrolysis conformation, similar to ATPγS. In contrast, AMP-PCP induced a mixed state of conformations that was more comparable to the ADP-bound state. mdpi.comresearchgate.net
Enzymatic Activity: In an in vitro pre-mRNA 3' cleavage reaction, AMP-PCP acted as an inhibitor, whereas AMP-PNP was found to promote the reaction, albeit less efficiently than ATP. nih.gov Conversely, when studying adenylate cyclase, AMP-PCP was considered a more suitable substrate for histochemical assays because it resulted in lower non-specific phosphate production compared to AMP-PNP. nih.gov
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) is a slowly hydrolyzable analog where a non-bridging oxygen on the γ-phosphate is replaced with sulfur. This modification significantly slows but does not completely prevent hydrolysis.
Hydrolysis: AMP-PCP is generally considered more resistant to hydrolysis than ATPγS. mdpi.com The ability of ATPγS to be slowly hydrolyzed can be an advantage for trapping enzymatic intermediate states that occur just after hydrolysis, but it can also be a complication if a truly stable pre-hydrolysis state is desired. pnas.org
Binding and Efficacy: The choice between AMP-PCP and ATPγS can be system-dependent. For the P-glycoprotein transporter, AMP-PCP showed anomalous binding behavior and was deemed a poor choice, while ATPγS behaved more predictably and protected the protein from inactivation at very low concentrations. nih.gov For the ClpA protease, ATPγS binds with an affinity nearly 100 times greater than ATP and is highly effective at assembling the protein into its functional state. nih.gov In contrast, for the AAA+ enzyme p97, both ATPγS and AMP-PNP were found to be more suitable than AMP-PCP for preserving the pre-hydrolysis state over long experimental periods. mdpi.com
Table 2: Comparative Properties of Common ATP Analogs
| Analog | Bridging Group (β-γ) | Hydrolyzable? | Key Research Characteristics | Reference(s) |
|---|---|---|---|---|
| AMP-PCP | Methylene (-CH₂-) | No | Highly resistant to hydrolysis; less polar bridge than AMP-PNP; can induce different conformations than other analogs in some enzymes (e.g., p97). | , mdpi.com |
| AMP-PNP | Imido (-NH-) | No | Highly resistant to hydrolysis; more polar bridge; often used to stabilize pre-hydrolysis states. | , mdpi.com, nih.gov |
| ATPγS | Oxygen (-O-) * | Yes (Slowly) | Slowly hydrolyzed, allowing for trapping of intermediate states; sulfur replaces a non-bridging oxygen on the γ-phosphate. | , mdpi.com, nih.gov, pnas.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Adenosine (B11128) Triphosphate | ATP |
| AMP-PCP disodium salt | AMP-PCP |
| Adenylyl-imidodiphosphate | AMP-PNP |
| Adenosine 5'-O-(3-thiotriphosphate) | ATPγS |
| Adenosine Diphosphate (B83284) | ADP |
| Heat Shock Protein 90 | Hsp90 |
| Glucose-Regulated Protein 78 | GRP78 |
| Aminoglycoside-2′′-phosphotransferase-IIa | APH(2′′)-IIa |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUOVRMGTZINH-LYYWGVPGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5Na2O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Probing in Enzymology and Biochemical Pathways
Investigation of ATP-Binding Site Dynamics and Interactions
The ability of AMP-PCP to bind to ATP-dependent enzymes without being hydrolyzed is crucial for studying the dynamics of ATP-binding sites. This allows for the stabilization and characterization of enzyme-nucleotide complexes that are typically transient.
Nucleotide Binding Affinity Determination
AMP-PCP is widely used to determine the binding affinities of nucleotides to ATP-dependent enzymes. As a competitive binder against ATP, it facilitates the calculation of key kinetic parameters such as the dissociation constant (Kd) and the inhibition constant (Ki). For example, in studies of the P2X1 purinergic receptor, AMP-PCP has been employed to probe the nucleotide binding pocket. The binding affinity of α,β-methylene ATP (a form of AMP-PCP) to the human P2X1 receptor was determined to have a pKi of 5.8. This indicates a strong interaction between the analog and the receptor, providing insights into the initial binding events.
The following is an interactive data table summarizing the binding affinity of AMP-PCP with a specific receptor:
| Receptor | Ligand | Assay Type | pKi |
| Human P2X1 Receptor | α,β-methylene ATP | Radioligand displacement | 5.8 |
Stabilization of Pre-Hydrolytic Enzyme States
A primary application of AMP-PCP is the stabilization of enzymes in their pre-hydrolytic state, a conformation adopted immediately after ATP binding but before catalysis. This "frozen" state is amenable to structural analysis techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). For instance, the use of AMP-PCP has been instrumental in structural studies of the AAA+ ATPase Vps4. By trapping Vps4 in a pre-hydrolytic, substrate-bound state, researchers were able to elucidate the conformational changes that are essential for its function in membrane remodeling and protein translocation.
Elucidation of Phosphoryl Transfer Mechanisms
Phosphoryl transfer, the transfer of a phosphate (B84403) group from ATP to a substrate, is a fundamental biochemical reaction. AMP-PCP has been pivotal in dissecting the mechanisms of this process.
Analysis of Metal Ion Coordination in Active Sites
The catalytic activity of most ATP-dependent enzymes is contingent on the presence of divalent metal ions, such as magnesium (Mg²⁺) or manganese (Mn²⁺). These ions are critical for coordinating the phosphate groups of ATP, thereby facilitating nucleophilic attack on the γ-phosphate. AMP-PCP, by forming stable ternary complexes with the enzyme and a metal ion, allows for detailed investigation of this coordination. Structural studies of these complexes have provided high-resolution views of the active site, revealing the precise geometry of metal ion coordination and its role in catalysis.
Role in Defining Pseudo-Michaelis Complexes
In enzyme kinetics, the Michaelis complex is the transient intermediate formed when an enzyme binds to its substrate. AMP-PCP enables the formation of a "pseudo-Michaelis complex," a stable analog of this transient state. The study of these pseudo-complexes offers a static yet detailed picture of the enzyme's active site just prior to the chemical step. For example, in the study of protein kinases, the binding of AMP-PCP has been shown to induce conformational changes that align key catalytic residues for optimal phosphoryl transfer, providing a mechanistic snapshot of the pre-catalytic state.
Competitive Inhibition and Kinetic Analysis of ATP-Dependent Enzymes
AMP-PCP functions as a competitive inhibitor for a wide range of ATP-dependent enzymes. It competes with ATP for binding to the active site but, due to its non-hydrolyzable nature, does not lead to product formation. This property is invaluable for kinetic analyses aimed at determining the Michaelis-Menten constant (Km) for ATP and for elucidating the enzyme's kinetic mechanism.
By measuring reaction velocities at varying ATP concentrations in the presence of fixed AMP-PCP concentrations, researchers can generate kinetic plots, such as the Lineweaver-Burk plot. The pattern of inhibition observed is characteristic of competitive inhibition, allowing for the calculation of the inhibition constant (Ki) for AMP-PCP. This data is fundamental to understanding the enzyme's substrate affinity and catalytic efficiency. For instance, AMP-PCP has been used as a competitive antagonist to study the activation of the P2X1 receptor, helping to characterize the receptor's response to ATP.
Inhibition Profiling of Kinases and ATPases
AMP-PCP disodium (B8443419) salt has been widely used to characterize the inhibition profiles of various ATP-dependent enzymes. By competing with ATP for binding to the active site, it effectively blocks the catalytic cycle. For instance, in studies of c-jun-N-terminal Kinase 1α1 (JNK1α1), AMP-PCP demonstrated competitive inhibition against ATP. nih.gov Similarly, it competitively inhibits the formation of the phosphoenzyme intermediate in the catalytic cycle of the sarcoplasmic reticulum Ca,Mg-ATPase. nih.gov
In the case of the cyanobactin heterocyclase enzyme MicD, AMP-PCP, which has a non-hydrolyzable β-γ phosphate bond, was unable to support catalysis, unlike analogs with a hydrolyzable β-γ bond. acs.org This finding highlights its utility in discerning the specific bond cleavage required for an enzymatic reaction. Studies on the multidrug resistance transporter P-glycoprotein (Pgp) also showed that AMP-PCP inhibits its ATPase activity. nih.gov
| Enzyme | Inhibition Profile | Reference |
| c-jun-N-Terminal Kinase 1α1 (JNK1α1) | Competitive inhibition versus ATP. | nih.gov |
| Ca,Mg-ATPase | Competitively inhibits the rate of phosphoenzyme formation. | nih.gov |
| Cyanobactin Heterocyclases (MicD, LynD, OscD) | Did not support catalysis, indicating inhibition of the reaction which requires β-γ phosphate bond cleavage. | acs.org |
| P-glycoprotein (Pgp) | Inhibits ATP hydrolysis. | nih.gov |
Studies on Conformational Changes Linked to Nucleotide Binding
By locking enzymes into a specific, stable state that mimics the ATP-bound form, AMP-PCP is invaluable for studying the structural dynamics of proteins.
Induction and Stabilization of Specific Conformational States
The binding of AMP-PCP can induce and stabilize distinct conformational states of enzymes, which is crucial for their function. In Hsp90, the binding of AMP-PCP promotes the formation of the active homodimer, a key step in its chaperone cycle. medchemexpress.commedchemexpress.com This binding specifically enhances conformational exchanges within the "lid segment" of the N-terminal domain. medchemexpress.commedchemexpress.comchemsrc.com
Similarly, AMP-PCP binding to the SERCA Ca²⁺-ATPase stabilizes the enzyme's conformation, significantly increasing its half-life from 38.43 minutes to 82.15 minutes in one study. This stabilization allows researchers to isolate and study intermediate states of the enzyme's reaction cycle. In structural studies of lipopolysaccharide transporter complexes, AMP-PCP binding was shown to induce significant conformational changes, including the inward rotation of transmembrane helices, which locks the complex for structural analysis. NMR spectroscopy has also demonstrated that the binding of AMP-PCP to the DnaB helicase leads to notable conformational changes.
Assessment of Hydrolysis-Dependent Conformational Rearrangements
Since AMP-PCP cannot be hydrolyzed, it allows for the decoupling of nucleotide binding from the subsequent conformational changes that depend on hydrolysis and product release. This is essential for mapping the entire enzymatic cycle. For example, in the study of cAMP-dependent protein kinase (PKAc), co-crystallization with AMP-PCP and a substrate peptide created a pseudo-Michaelis complex. nih.gov Comparing the structure of this complex with the product complex (containing ADP) provides "snapshots" of different stages of the phosphoryl transfer reaction, revealing conformational and coordination changes that occur during catalysis. nih.gov
In the bifunctional enzyme 6-phosphofructo-2-kinase, the use of AMP-PCP in a crystal structure alongside the substrate fructose-6-phosphate (B1210287) revealed a direct interaction between the two ligands. lsu.edu This observation suggested a mechanism where the substrates are aligned for a direct phosphoryl transfer, a detail that would be obscured if hydrolyzable ATP were used. lsu.edu The study of P-glycoprotein also benefits from this approach, where AMP-PCP helps to characterize asymmetric occluded states with bound nucleotides, providing insight into the catalytic cycle that is normally driven by ATP hydrolysis. nih.gov
Applications in Structural Biology
Crystallographic Studies of Protein-Nucleotide Complexes
The use of non-hydrolyzable ATP analogs is particularly valuable in crystallographic studies for determining the three-dimensional structures of ATP-binding proteins. biologists.com By forming a stable complex with the protein, AMP-PCP facilitates the growth of diffraction-quality crystals, a process that is often hindered by the dynamic nature of ATP hydrolysis. nih.govpeakproteins.com
Stabilization of ATP-Binding Conformations for X-ray Diffraction
The primary application of AMP-PCP in X-ray crystallography is to lock a protein in a specific, physiologically relevant conformation. nih.gov ATP-binding proteins often undergo significant conformational changes during the ATP hydrolysis cycle. nih.gov Because AMP-PCP cannot be hydrolyzed, it effectively freezes the protein in the ATP-bound state, making it amenable to crystallization and subsequent structural analysis by X-ray diffraction. nih.gov This technique, known as co-crystallization, involves forming the protein-ligand complex before initiating crystallization trials. nih.govyoutube.com
This approach has been successfully applied to various ATPases, kinases, and other nucleotide-binding proteins. For instance, the structure of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) in a calcium-free state was determined using AMP-PCP to stabilize the ATP-binding site. nih.gov This allowed for a detailed description of the nucleotide-binding domain in a modulatory mode, uncoupled from phosphorylation. nih.gov
Table 1: Examples of Protein Structures Determined Using AMP-PCP
| Protein | Protein Data Bank (PDB) ID | Organism | Significance of AMP-PCP |
|---|---|---|---|
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | 1T5S | Oryctolagus cuniculus (Rabbit) | Stabilized the E2 (calcium-free) state to reveal a modulatory ATP binding mode. nih.gov |
| KATP channel subunit SUR1 | N/A (Biochemical Study) | N/A | Used to demonstrate nucleotide binding to SUR1's nucleotide-binding sites, suggesting the failure to activate the channel is not due to a lack of binding. researcher.life |
Visualization of Active Site Topology and Hydrogen-Bonding Networks
By stabilizing the protein-nucleotide complex, AMP-PCP enables high-resolution visualization of the ATP-binding pocket. The resulting crystal structures provide precise atomic coordinates, revealing the intricate network of interactions between the protein and the nucleotide analog. youtube.com Researchers can map the active site topology, identifying key amino acid residues involved in nucleotide recognition and binding.
Furthermore, these structures illuminate the hydrogen-bonding networks that are crucial for the specificity and affinity of the protein-ATP interaction. rsc.orgresearchgate.net The detailed view of how the adenine (B156593), ribose, and phosphate-mimicking groups of AMP-PCP are positioned within the active site offers invaluable insights into the initial steps of the catalytic mechanism before hydrolysis occurs. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to the static pictures offered by crystallography. nih.govfrontiersin.org AMP-PCP is extensively used in NMR studies to probe the effects of nucleotide binding on proteins under near-physiological conditions.
Monitoring Chemical Shift Perturbations Upon Ligand Binding
Chemical shift perturbation (CSP) mapping is a widely used NMR method to identify ligand binding sites on a protein. nih.govresearchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment. Upon binding of a ligand like AMP-PCP, the chemical shifts of amino acid residues at or near the binding site will be altered. bcm.edu
By acquiring two-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC) of a protein in its free form and then titrating in AMP-PCP, researchers can track the movement of specific peaks. nih.gov Residues experiencing significant chemical shift changes are identified as being part of the binding interface or undergoing a conformational change due to binding. nih.gov This method allows for the precise mapping of the ATP-binding pocket in solution. bcm.edu
Table 2: Application of Chemical Shift Perturbation (CSP) in Binding Studies
| Parameter | Description | Information Gained |
|---|---|---|
| Observed Nuclei | Typically ¹H, ¹⁵N, ¹³C in isotopically labeled proteins. | Provides residue-specific information on ligand binding. nih.gov |
| Experiment Type | 2D Heteronuclear Single Quantum Coherence (HSQC) is common. | Correlates the chemical shifts of two different nuclei (e.g., ¹H and ¹⁵N), with each peak representing a specific amino acid residue. bcm.edu |
| Analysis | Comparison of spectra before and after addition of AMP-PCP. | Identifies residues in the binding site and allows for the calculation of the dissociation constant (Kd) for weak interactions. nih.govresearchgate.net |
Probing Protein Dynamics and Conformational Exchanges
Proteins are not static entities; they exist as an ensemble of conformations in solution. nih.govnih.gov Nucleotide binding and hydrolysis are often coupled to complex conformational dynamics. arxiv.orgosti.gov AMP-PCP helps in dissecting these dynamics by trapping the protein in a single, stable state of the functional cycle.
NMR techniques such as relaxation dispersion can probe conformational exchanges occurring on microsecond to millisecond timescales. By comparing the dynamics of a protein in its apo (unbound) form versus its AMP-PCP-bound form, researchers can characterize the specific conformational changes induced by nucleotide binding. This provides insights into how ATP binding alters the protein's energy landscape to favor a catalytically competent state.
Phosphorus-31 NMR for Phosphate (B84403) Environment Analysis
Phosphorus-31 (³¹P) is a naturally abundant, spin-1/2 nucleus, making it an excellent probe for NMR spectroscopy. oxinst.comhuji.ac.il ³¹P NMR provides direct information about the local environment of the phosphate groups in molecules like ATP and its analogs. mdpi.com The chemical shifts of the α, β, and γ-like phosphorus atoms in AMP-PCP are sensitive to factors such as coordination with magnesium ions, hydrogen bonding, and interactions with protein side chains. nih.govaiinmr.com
By analyzing the ³¹P NMR spectrum of an AMP-PCP-protein complex, scientists can:
Confirm Binding: Observe changes in the ³¹P chemical shifts and line widths upon binding to the protein. nih.gov
Probe Metal Ion Coordination: Determine how magnesium (Mg²⁺), a critical cofactor for most ATPases, coordinates with the phosphate chain analog.
Characterize the Phosphate Pocket: Gain insights into the specific interactions between the phosphate-mimicking groups and the protein's active site, which are essential for positioning the substrate for catalysis. nih.gov
The distinct signals for each phosphorus atom in AMP-PCP provide a detailed view of the pre-hydrolysis state from the perspective of the substrate itself. aiinmr.comrsc.org
Complementary Spectroscopic and Biophysical Methodologies
In structural biology, elucidating the static structure of a protein-ligand complex is often just the beginning. Understanding the dynamic nature of these interactions—how quickly they form and dissociate, the conformational changes they induce, and the rapid structural fluctuations that occur during the binding process—is crucial for a complete picture of molecular function. To this end, several spectroscopic and biophysical techniques are used in conjunction with primary structural methods like X-ray crystallography. These complementary approaches provide kinetic, thermodynamic, and dynamic information that is often inaccessible through crystallography alone. This section explores three such powerful methodologies and their application in studying enzyme interactions with the non-hydrolyzable ATP analog, AMP-PCP disodium (B8443419) salt.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. nih.govspringernature.com The method involves immobilizing one molecule (the ligand, such as a protein) onto a sensor chip with a thin gold film, while its binding partner (the analyte, such as AMP-PCP) flows over the surface. youtube.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov This change, measured in response units (RU), is directly proportional to the mass accumulating on the surface. youtube.com By monitoring the association of the analyte as it flows over the surface and its dissociation when replaced by buffer, one can determine the kinetic rate constants for the interaction, including the association rate (k_a_) and the dissociation rate (k_d_). From these, the equilibrium dissociation constant (K_d_), a measure of binding affinity, can be calculated (K_d_ = k_d_/k_a_). nih.gov
The use of non-hydrolyzable ATP analogs like AMP-PCP is particularly valuable in SPR studies of ATPases, as it allows for the characterization of the binding event at the active site without the complication of enzymatic turnover.
Research Findings:
In a study investigating the nucleotide-binding properties of the 78-kDa glucose-regulated protein (GRP78), an essential molecular chaperone, SPR was used to determine the binding affinities of various ATP analogs. nih.gov The results showed that AMP-PCP binds to the ATPase domain of GRP78 (GRP78_ATPase_) with significantly lower affinity compared to ATP. The K_d_ for AMP-PCP was found to be in the micromolar range, approximately two orders of magnitude weaker than that of ATP. This suggests that the bridging oxygen between the β and γ phosphates of ATP, which is replaced by a methylene (B1212753) group (CH₂) in AMP-PCP, is critical for high-affinity binding to GRP78. nih.gov The study also noted that the presence of Mg²⁺ did not enhance AMP-PCP's binding affinity, but the removal of Mg²⁺ with EDTA nearly eliminated the interaction altogether. nih.gov
In another example, the binding of AMP-PCP to the N-terminal domain of the molecular chaperone Hsp90 was characterized. SPR analysis determined a K_d_ value of 3.8 μM for this interaction, indicating that AMP-PCP binding is integral to favoring the formation of Hsp90's active homodimer state. medchemexpress.com
| Nucleotide | K_d_ (μM) with 2 mM MgCl₂ | K_d_ (μM) Untreated | K_d_ (μM) with 5 mM EDTA |
|---|---|---|---|
| ATP | 0.78 ± 0.71 | 0.45 ± 0.29 | 9.8 ± 4.4 |
| ADP | 0.27 ± 0.44 | 0.012 ± 0.009 | 43 ± 77 |
| AMP-PCP | 52 ± 41 | 59 ± 12 | >1000 |
Intrinsic Fluorescence Quenching for Ligand-Induced Conformational Changes
Many proteins contain naturally fluorescent amino acids, primarily tryptophan, and to a lesser extent, tyrosine and phenylalanine. The fluorescence emission of these residues is highly sensitive to their local environment. Changes in protein conformation can alter the exposure of these fluorophores to the solvent or bring them into proximity with quenching groups, resulting in a change in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. nih.gov This phenomenon, known as intrinsic fluorescence quenching, is a powerful tool for monitoring ligand-binding events and the associated conformational changes in a protein. nih.gov
By titrating a protein solution with a ligand, such as AMP-PCP, and monitoring the change in fluorescence, a binding curve can be generated. This allows for the determination of the dissociation constant (K_d_) and can provide evidence that ligand binding induces a structural rearrangement within the protein. acs.org
Research Findings:
Studies on human polynucleotide kinase (hPNK) have utilized intrinsic fluorescence to probe its interaction with ATP and its non-hydrolyzable analog, AMP-PNP, which is structurally similar to AMP-PCP. The binding of either ATP or AMP-PNP to hPNK resulted in partial quenching of the protein's intrinsic fluorescence, indicating that the binding event induces a conformational change. acs.org This change perturbs the local environment of one or more tryptophan residues within the protein. acs.org Titration experiments allowed for the calculation of binding affinities, demonstrating that AMP-PNP serves as a strong mimic for ATP in its interaction with the enzyme. acs.org The data revealed that the binding of the nucleotide and the binding of an oligonucleotide substrate induce different conformational changes, suggesting they perturb tryptophan residues in distinct ways. acs.org
Similarly, research on Escherichia coli phosphofructokinase 2 (Pfk-2) showed that ligand binding induces significant changes in the fluorescence emission of its single tryptophan residue. While the binding of the substrate fructose (B13574) 6-phosphate increased fluorescence, titration with the allosteric effector MgATP²⁻ caused a 30% quenching of the initial fluorescence and a blue shift in the emission maximum. nih.gov This quenching effect is indicative of a conformational change that moves the tryptophan residue to a more buried, less solvent-exposed environment. nih.gov Although this study did not use AMP-PCP directly, it demonstrates the principle of using nucleotide analogs to trigger and observe conformational shifts via fluorescence spectroscopy.
| Ligand | Dissociation Constant (K_d_) (μM) |
|---|---|
| ATP | 1.4 |
| AMP-PNP | 1.6 |
Time-Resolved Infrared Spectroscopy in Enzyme-Ligand Interactions
Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique that provides structural and dynamic information about molecules by measuring their vibrations. diva-portal.org The infrared spectrum of a protein contains distinct absorption bands, such as the amide I band (primarily C=O stretching), which are sensitive to the protein's secondary structure (α-helices, β-sheets, etc.). diva-portal.orgbohrium.com TRIR spectroscopy employs a pump-probe approach, where an initial laser pulse (the pump) triggers a reaction or conformational change, and a subsequent, delayed infrared pulse (the probe) records the vibrational spectrum at a specific time point after initiation. wikipedia.orgnih.gov By varying the delay between the pump and probe pulses, it is possible to follow the structural evolution of a protein during a reaction on timescales from femtoseconds to milliseconds. nih.govuzh.ch
This technique is exceptionally well-suited for studying enzyme-ligand interactions involving AMP-PCP. While X-ray crystallography provides a static snapshot of the AMP-PCP-bound state, TRIR can reveal the subtle, rapid conformational fluctuations and changes in hydrogen bonding that occur at the active site immediately upon binding. nih.gov The reaction can be initiated by methods such as photolysis of a "caged" ligand (like caged AMP-PCP), which releases the active molecule upon a flash of UV light. nih.gov
Application to AMP-PCP Studies:
By using TRIR difference spectroscopy, one can isolate the specific vibrational changes in both the protein and the ligand that occur during the binding process. nih.gov For example, changes in the vibrational modes of the phosphate groups of AMP-PCP upon binding would provide direct insight into their interaction with active site residues and magnesium ions. Simultaneously, shifts in the protein's amide I band would report on changes in the secondary structure. diva-portal.org These measurements can reveal the sequence of events in the binding mechanism, such as an initial docking followed by a slower induced-fit conformational change. nih.gov The high time resolution of TRIR allows for the observation of transient intermediate states that may exist for only picoseconds or nanoseconds and are therefore invisible to most other structural techniques. wikipedia.org This provides an unparalleled view of the dynamic process of molecular recognition between an enzyme and its nucleotide ligand.
Research on Specific Enzyme Systems and Protein Functions
ATPase Family Research
The Adenosine (B11128) Triphosphatase (ATPase) family of enzymes catalyzes the decomposition of ATP into adenosine diphosphate (B83284) (ADP) and free phosphate (B84403), releasing energy to drive various cellular processes. AMP-PCP has been instrumental in dissecting the intricate, multi-step catalytic cycles of these molecular machines.
The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a P-type ATPase responsible for pumping calcium ions (Ca²⁺) from the cytosol into the sarcoplasmic reticulum, a crucial step in muscle relaxation. wikipedia.orgfrontiersin.org The SERCA functional cycle involves several major conformational states (e.g., E1 and E2), where the ion-binding sites alternate their access from the cytoplasm to the lumen. mdpi.com
The use of AMP-PCP has been pivotal in isolating and characterizing these states. In structural biology studies, AMP-PCP is used to trap the enzyme in a specific pre-hydrolysis state. For instance, researchers have successfully determined the crystal structure of the SERCA2a isoform in a Ca²⁺-occluded E1 form by using AMP-PCP. nih.gov In this state, two Ca²⁺ ions are bound, and the enzyme is ready for phosphorylation by ATP, but the non-hydrolyzable nature of AMP-PCP prevents the cycle from proceeding. This allows for high-resolution snapshots of the enzyme's structure, providing invaluable insights into the precise molecular rearrangements that couple ATP binding to ion transport.
| Enzyme | Technique | Analog Used | Stabilized State | Key Finding |
|---|---|---|---|---|
| SERCA2a | X-ray Crystallography | AMP-PCP | Ca²⁺-occluded [Ca₂]E1-AMPPCP | Enabled determination of the enzyme's structure in a pre-phosphorylation, ion-bound state. nih.gov |
Proton-pumping ATPases (H⁺-ATPases) are vital for establishing and maintaining electrochemical proton gradients across cellular membranes, which are used to power a variety of secondary transport processes. nih.gov While non-hydrolyzable ATP analogs like AMP-PCP are standard tools for investigating ATPase mechanisms, specific research detailing the use of AMP-PCP disodium (B8443419) salt to study the oligomeric state and nucleotide binding characteristics of H⁺-ATPase is not extensively covered in the available scientific literature. Such studies would theoretically involve using AMP-PCP to stabilize the ATP-bound state to analyze protein-protein interactions within an oligomer or to measure nucleotide binding affinity in the absence of catalytic turnover.
P-glycoprotein (P-gp), also known as ABCB1, is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics out of cells, contributing to multidrug resistance in cancer. nih.govfrontiersin.orgnih.gov Its function is tightly coupled to an ATP hydrolysis cycle that drives conformational changes. nih.gov
AMP-PCP and similar non-hydrolyzable analogs are used to explore the steps of this cycle. Studies on related ABC transporters have shown that AMP-PCP can lock the protein in an inward-facing conformation, even with a nucleotide bound. nih.gov Research on P-gp has utilized the similar analog AMP-PNP to demonstrate that certain conformational changes, detected by cross-linking experiments, are dependent on active ATP hydrolysis, as these changes were not observed when AMP-PNP was bound. researchgate.net By binding to the nucleotide-binding domains without being hydrolyzed, AMP-PCP effectively inhibits the ATPase activity, allowing researchers to isolate the effects of nucleotide binding from the effects of hydrolysis and subsequent conformational shifts. This helps in mapping the sequence of events in the transport cycle and understanding how drug binding might influence these steps.
Kinase Activity and Regulation Studies
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein, a fundamental mechanism of signal transduction. AMP-PCP is a valuable reagent for studying the catalytic mechanisms of these enzymes.
cAMP-dependent protein kinase (PKA) is a key enzyme in many signaling pathways, activated by cyclic adenosine monophosphate (cAMP). nih.govyoutube.com The catalytic subunit (PKAc) performs the phosphotransfer reaction. nih.gov Understanding its mechanism involves dissecting the roles of substrate binding, ATP binding, and the chemical step of phosphorylation.
By using a non-hydrolyzable analog like AMP-PCP, researchers can study the formation of the ternary complex (enzyme-ATP analog-substrate) without the reaction proceeding. This allows for the investigation of the structural arrangement of the active site just prior to catalysis. Kinetic and structural studies using such analogs have been fundamental in developing models of the PKA catalytic cycle, showing how the binding of ATP and the peptide substrate orders the active site for efficient phosphotransfer.
| Enzyme Family | Technique | Analog Type | Purpose | Insight Gained |
|---|---|---|---|---|
| Protein Kinases (general) | Kinetics, Structural Biology | Non-hydrolyzable ATP analog (e.g., AMP-PCP) | Trap the enzyme in the ATP-bound, pre-catalytic state. | Elucidation of active site conformation and the roles of key residues in binding ATP and the substrate. nih.gov |
The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that play roles in cell growth and differentiation and are implicated in diseases like cancer. researchgate.netnih.gov As such, they are important targets for inhibitor design. researchgate.net A crucial strategy for developing effective inhibitors is to target the ATP-binding pocket.
Structural studies of the N-terminal kinase domain of RSK isoforms have provided a blueprint for this process. Researchers have determined the crystal structures of RSK1 and RSK2 in complex with non-hydrolyzable ATP analogs, including AMP-PCP and AMP-PNP. nih.gov These structures reveal the precise conformation of the ATP-binding site when occupied by a nucleotide. This information is invaluable for the rational design of competitive inhibitors. By comparing the structure of the ATP-analog-bound state with the structure of an inhibitor-bound state (e.g., with the inhibitor SL0101), scientists can understand how inhibitors achieve their specificity and potency, paving the way for the development of more effective and isoform-specific therapeutic agents. nih.govtandfonline.com
Creatine (B1669601) Kinase Inactivation Analysis
An extensive review of the scientific literature does not yield specific studies detailing the direct inactivation analysis of creatine kinase by AMP-PCP disodium salt. Research on creatine kinase regulation primarily focuses on the broader physiological context of cellular energy homeostasis, where the ratio of AMP to ATP, rather than the effect of a specific non-hydrolyzable analog, is a key determinant of its activity through pathways involving AMP-activated protein kinase (AMPK). embopress.orgnih.govresearchgate.net Creatine kinase itself is a pivotal enzyme in cellular energy buffering, catalyzing the reversible transfer of a phosphate group between ATP and creatine. nih.govwikipedia.orgphysio-pedia.comnih.govnih.gov While non-hydrolyzable ATP analogs are utilized to study the interactions of ATP with various kinases, specific data on the inhibitory or inactivating effects of AMP-PCP on creatine kinase is not prominently documented in the available research.
LpxK Kinase Active Site Stabilization
In the study of Lipid A biosynthesis, AMP-PCP has been instrumental in elucidating the structure and function of tetraacyldisaccharide-1-phosphate 4'-kinase (LpxK). Co-crystallization of Aquifex aeolicus LpxK with AMP-PCP has revealed that the analog binds to the enzyme in a "closed," catalytically competent conformation. nih.gov This structural snapshot is crucial as it helps to identify the pre-catalytic position of the ATP γ-phosphate. nih.gov
The binding of AMP-PCP induces a significant conformational change, bringing the N-terminal and C-terminal domains of LpxK closer together. This movement is essential for catalysis, as it positions key active site residues for the phosphotransfer reaction. Specifically, the binding of AMP-PCP facilitates the interaction between residues D99 and H261, forming a catalytic dyad. nih.gov
| Parameter | Observation with AMP-PCP | Reference |
| Enzyme Conformation | Closed, catalytically competent | nih.gov |
| Domain Movement | Induces rotation of the C-terminal domain, closing the ATP-binding chamber | nih.gov |
| Active Site Geometry | Stabilizes the D99-H261 catalytic dyad | nih.gov |
Heat Shock Protein (Hsp) Chaperone Cycle Investigation
This compound has been a valuable molecular probe in dissecting the chaperone cycle of Heat Shock Protein 90 (Hsp90), a key player in protein folding and cellular stress response.
Hsp90 N-Terminal Domain Binding and Homodimer Formation
AMP-PCP, as an ATP analog, binds to the N-terminal domain (NTD) of Hsp90. medchemexpress.comresearchgate.net This binding event is a critical initial step in the Hsp90 ATPase cycle, which drives the chaperone's conformational changes and its interaction with client proteins. The binding affinity of AMP-PCP to the Hsp90 N-terminal domain has been determined, providing a quantitative measure of this interaction. medchemexpress.com
The binding of AMP-PCP to the NTD promotes a significant conformational rearrangement, favoring the formation of the active Hsp90 homodimer. medchemexpress.com This dimerization is a prerequisite for ATP hydrolysis and the subsequent steps of the chaperone cycle. The use of AMP-PCP allows researchers to stabilize this dimeric state for structural and functional studies. nih.gov
| Parameter | Value/Observation | Reference |
| Binding Site | Hsp90 N-terminal domain | medchemexpress.comresearchgate.net |
| Dissociation Constant (Kd) | 3.8 μM | medchemexpress.com |
| Effect on Quaternary Structure | Favors the formation of the active homodimer | medchemexpress.com |
Modulation of Hsp90 Chaperone Activity
The binding of AMP-PCP to the Hsp90 NTD modulates the chaperone's activity by locking it in a state that is primed for, but cannot complete, the hydrolysis of ATP. This stabilized state is crucial for the recruitment and stabilization of co-chaperones and client proteins. For instance, the co-chaperone p23/Sba1 preferentially binds to the AMP-PCP-bound, N-terminally dimerized conformation of Hsp90. nih.govnih.gov
By trapping Hsp90 in this specific conformation, AMP-PCP allows for the detailed investigation of the interactions between Hsp90 and its various binding partners, providing insights into the regulatory mechanisms of the chaperone cycle. nih.govplos.org The conformational exchanges within the "lid" segment of the NTD are enhanced upon AMP-PCP binding, which is a key feature of the active homodimer. medchemexpress.com
Nucleic Acid Modifying Enzymes
DnaB Helicase Binding Dynamics and Modulating Protein Dynamics
In the study of DNA replication, AMP-PCP has been employed to investigate the dynamics of DnaB helicase, a crucial enzyme responsible for unwinding the DNA double helix. As a non-hydrolyzable ATP analog, AMP-PCP is used to trap the DnaB helicase in a pre-hydrolytic state, allowing for the examination of its interaction with single-stranded DNA (ssDNA). nih.gov
Folylpolyglutamate Synthetase Structure-Function Relationships
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme in folate metabolism, catalyzing the addition of glutamate (B1630785) residues to folate cofactors. This process is essential for retaining folates within the cell and for their function in one-carbon metabolism. Understanding the structure and function of FPGS is vital for the development of antifolate drugs used in cancer chemotherapy.
The non-hydrolyzable ATP analog, AMP-PCP, has been instrumental in elucidating the structural details of FPGS. X-ray crystallography studies of Mycobacterium tuberculosis FPGS in complex with ADP and AMP-PCP have provided a snapshot of the nucleotide-binding site. nih.gov These studies reveal that the nucleotide-binding pocket is located in a narrow channel between the N- and C-terminal domains of the protein. nih.gov The binding of AMP-PCP, mimicking the ATP-bound state, has helped to delineate the conformational changes that occur upon substrate binding, which are essential for the enzyme's catalytic activity. nih.gov Specifically, the binding of folate triggers a significant conformational change that activates the enzyme, preparing it to bind the third substrate, L-glutamate. proteopedia.org
| Component | Enzyme | Organism | PDB Code | Ligands |
| FPGS Complex | Folylpolyglutamate Synthetase | Mycobacterium tuberculosis | 2VOR | ADP, AMP-PCP |
| FPGS Complex | Bifunctional FPGS/dihydrofolate synthase | Yersinia pestis | 3QCZ | AMP-PNP, Mn, L-Glutamate |
| FPGS-Folate Complex | Folylpolyglutamate Synthetase | Not Specified | 1JBW | AMP-PCP, Folate |
Reverse Gyrase Helicase-like Domain Studies
Reverse gyrase is a unique topoisomerase found in hyperthermophilic archaea and bacteria that introduces positive supercoils into DNA in an ATP-dependent manner. This activity is thought to protect the genome from thermal denaturation at high temperatures. The enzyme possesses a helicase-like domain responsible for ATP binding and hydrolysis, which fuels the energy-requiring process of DNA supercoiling. nih.govpnas.org
The use of non-hydrolyzable ATP analogs, including AMP-PCP, has been pivotal in dissecting the mechanism of the helicase-like domain. Studies on the isolated helicase-like domain from Thermotoga maritima have shown that this domain contains all the necessary components for nucleotide binding and ATP hydrolysis. nih.gov The binding of different ATP analogs, such as AMP-PCP (referred to as ADPCP in some studies), has been used to probe the conformational changes that occur during the nucleotide cycle. nih.gov These studies have revealed that the helicase-like domain switches between different DNA affinity states depending on the bound nucleotide (ATP vs. ADP), a process that is attenuated by the topoisomerase domain in the full-length enzyme. nih.govrsc.org This modulation of ATPase activity is crucial for the efficient coupling of ATP hydrolysis to the complex reaction of DNA supercoiling. nih.gov
Binding affinity studies have quantified the interaction of various nucleotides with the helicase-like domain, demonstrating that while ADP binds with high affinity, non-hydrolyzable analogs like AMP-PCP bind less tightly, suggesting that the energy from the γ-phosphate interaction is converted into conformational changes. nih.gov
| Nucleotide | Dissociation Constant (Kd) for Helicase-like Domain (µM) |
| mantADP | 0.002 ± 0.0003 |
| ADP | 0.003 ± 0.0006 |
| ATPγS | 10.9 ± 0.8 |
| ADPNP (AMP-PNP) | 20 ± 4.9 |
| ADPCP (AMP-PCP) | 18 ± 3.8 |
| AMP | 1600 ± 231 |
Other Enzyme Systems
Adenylate Cyclase Specificity and Activity
Adenylate cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. The activity of these enzymes is tightly regulated, and understanding their substrate specificity is crucial for developing targeted therapeutic agents.
While specific studies detailing the use of this compound with adenylate cyclase are not extensively documented in the provided search results, the use of non-hydrolyzable ATP analogs in general is a common strategy to investigate the enzyme's active site and inhibitory mechanisms. These analogs, by binding to the catalytic site without being turned over, can act as competitive inhibitors. Kinetic studies with various adenosine analogs have shown that inhibition of adenylate cyclase can be non-competitive with respect to MgATP, suggesting complex regulatory mechanisms. nih.gov The development of isoform-selective inhibitors is an active area of research, and non-hydrolyzable analogs provide a scaffold for designing such compounds.
Yeast Hexokinase Triphosphoryl Nucleotide Binding
Yeast hexokinase is a key enzyme in glycolysis, catalyzing the phosphorylation of glucose to glucose-6-phosphate. The binding of ATP to hexokinase induces a significant conformational change, a classic example of the "induced fit" model of enzyme action. While direct studies using AMP-PCP with yeast hexokinase are not detailed in the provided search results, research on human hexokinase I has utilized the non-hydrolyzable ATP analog AMP-PNP. nih.gov This study revealed a non-catalytic ATP binding site, distinct from the active site, which is involved in regulating the enzyme's association with the mitochondrial membrane. nih.gov The binding of AMP-PNP to this site is thought to be related to the dissociation of the enzyme from the mitochondria, highlighting a novel regulatory mechanism. nih.gov Such studies underscore the utility of non-hydrolyzable ATP analogs in uncovering allosteric and regulatory binding sites that might be transiently occupied by ATP.
Mevalonate (B85504) Diphosphate Decarboxylase Conformational Studies
Mevalonate diphosphate decarboxylase (MDD) is an essential enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids, a vast class of molecules including cholesterol and steroid hormones. MDD catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate. nih.govwikipedia.org
AMP-PCP has been extensively used in structural and conformational studies of MDD from various organisms, including Enterococcus faecalis and Staphylococcus epidermidis. nih.govresearchgate.net By co-crystallizing the enzyme with its substrate (or a substrate analog) and AMP-PCP, researchers have been able to capture the enzyme in a state that mimics the binding of both substrates before the phosphoryl transfer from ATP. nih.govresearchgate.net These studies have revealed that the binding of the first substrate, mevalonate diphosphate, induces a conformational change that prepares the ATP-binding pocket. nih.gov Subsequent binding of AMP-PCP triggers further conformational changes, including the ordering of a flexible phosphate-binding loop over the active site. researchgate.net The complex of MDD with its substrate and AMP-PCP is considered to represent an "open" conformation, an earlier state upon ATP binding, which precedes a "closed" conformation that is necessary for catalysis. researchgate.net These structural snapshots have been crucial for understanding the induced-fit mechanism of MDD and the sequence of events leading to catalysis. nih.govresearchgate.net
| Enzyme State | Organism | PDB Ligands | Conformation |
| Substrate-bound | Enterococcus faecalis | MVAPP | - |
| Mimicked two-substrate intermediate | Enterococcus faecalis | MVAPP, AMP-PCP , Mg²⁺ | Open |
| Pre-catalytic transition state | Enterococcus faecalis | MVAPP, ADPBeF₃, Mg²⁺ | Closed |
Phenylphosphate Synthase Reaction Cycle Intermediates
Phenylphosphate synthase is a key enzyme in the anaerobic metabolism of phenol (B47542) in certain bacteria, such as Thauera aromatica. It catalyzes the initial activation of phenol by phosphorylating it to phenylphosphate in an ATP-dependent reaction. This reaction is unusual as it involves the transfer of the β-phosphoryl group from ATP, producing AMP and orthophosphate. nih.govnih.gov
The catalytic cycle of phenylphosphate synthase is proposed to involve a phosphorylated enzyme intermediate. researchgate.net While direct evidence of trapping a reaction intermediate using this compound is not explicitly detailed in the provided search results, studies have employed non-hydrolyzable ATP analogs like β-γ-methylene adenosine 5′-triphosphate (AMP-P-C-P) in an attempt to detect a diphosphorylated protein intermediate. nih.gov Although these experiments did not successfully identify the diphosphorylated species, they are indicative of the strategies used to elucidate the reaction mechanism. The proposed catalytic cycle involves the transfer of a diphosphate group from ATP to a histidine residue on the enzyme, followed by the transfer of one phosphoryl group to phenol and the release of the other as inorganic phosphate. researchgate.net The use of non-hydrolyzable analogs is crucial in attempts to stabilize and identify such transient, high-energy intermediates.
Role in Broader Cellular and Molecular Processes in Vitro/cell Free Systems
Investigation of ATP-Dependent Protein Transport Mechanisms
The movement of proteins across cellular membranes is a fundamental process, often powered by the energy released from ATP hydrolysis. AMP-PCP has been instrumental in clarifying the precise energy requirements at different stages of protein transport into organelles like peroxisomes.
Peroxisomal Protein Import Requirements
The import of proteins into the peroxisomal matrix is a multi-step process that depends on ATP. nih.govnih.gov In vitro import assays using isolated peroxisomes (glyoxysomes in plants) have demonstrated that this process is energy-dependent. researchgate.net Studies have shown that while ATP binding is necessary, its hydrolysis is critical for the later stages of the import cycle, specifically for the recycling of import receptors. nih.gov
The import machinery involves a class of proteins called peroxins (PEX proteins). Two of these, Pex1p and Pex6p, are AAA+-ATPases that form a complex responsible for extracting the cargo-unloaded import receptor from the peroxisomal membrane back into the cytosol for subsequent rounds of import. nih.gov This extraction step is powered by ATP hydrolysis. The use of AMP-PCP in in vitro systems has helped to confirm that ATP hydrolysis is essential for this receptor dislocation and recycling. nih.govfrontiersin.org
In competitive binding experiments, AMP-PCP acts as an inhibitor of protein import. When isolated glyoxysomes are incubated with both ATP and increasing concentrations of AMP-PCP, the amount of imported protein decreases in a dose-dependent manner. researchgate.net This competitive interaction suggests that AMP-PCP occupies the nucleotide-binding site on components of the translocation machinery, such as the Pex1p/Pex6p complex, thereby preventing the conformational changes driven by ATP hydrolysis that are necessary for receptor recycling. nih.govresearchgate.net
Subcellular Localization of ATP-Binding Proteins
In cell-free systems, AMP-PCP can be used to "trap" ATP-binding proteins at specific subcellular locations. Many transport processes involve cycles of ATP binding and hydrolysis that drive the movement and release of proteins. By replacing ATP with AMP-PCP, researchers can lock ATP-dependent motor proteins or transport complexes into an ATP-bound state, preventing their progression through the transport cycle.
For example, the mobility of certain nuclear proteins involved in RNA processing and export, such as the exon junction complex (EJC) protein SRm160, has been shown to be ATP-dependent in digitonin-permeabilized cell assays. nih.gov The release of SRm160 from splicing speckled domains within the nucleus requires energy. While this specific study did not use AMP-PCP, the principle applies: non-hydrolyzable analogs can be used in such in vitro systems to determine if the release mechanism requires ATP hydrolysis or merely binding. If AMP-PCP were to inhibit the mobilization of SRm160, it would indicate that the energy from hydrolysis is necessary for its release and subsequent movement, effectively trapping it at its binding site. nih.gov This technique allows for the precise identification of steps within a transport pathway that are directly coupled to the chemical energy of ATP cleavage.
Studies on Pre-mRNA 3′ Cleavage Reaction Pathways
The formation of the 3' end of most eukaryotic messenger RNAs (mRNAs) involves endonucleolytic cleavage of the precursor mRNA (pre-mRNA), followed by the addition of a poly(A) tail. nih.gov This process is carried out by a large protein complex, and ATP plays a crucial, albeit complex, role. AMP-PCP has been a key reagent in untangling the specific functions of ATP in this pathway.
Inhibition of ATP-Stimulated Cleavage Factor Activity
In vitro reconstitution of the pre-mRNA 3' cleavage reaction has shown a requirement for ATP. nih.gov Experiments using various ATP analogs have revealed that AMP-PCP acts as a potent competitive inhibitor of this reaction. nih.gov When AMP-PCP is added to an in vitro cleavage assay containing ATP, it inhibits the cleavage of the pre-mRNA substrate in a concentration-dependent manner. nih.gov For instance, in one study, the concentration of AMP-PCP required to reduce the ATP-stimulated cleavage by 50% (IC50) was found to be approximately 300 μM. nih.gov
This inhibitory effect suggests that AMP-PCP competes with ATP for a binding site on one or more of the essential cleavage factors. nih.gov By binding to this site, AMP-PCP prevents the stimulatory action of ATP, thereby halting the cleavage process. The data indicate that AMP-PCP doesn't just fail to promote the reaction; it actively inhibits it, even suppressing the reaction below baseline levels observed in the absence of any added ATP. nih.gov
Distinguishing Nucleotide Binding vs. Phosphorylation Requirements
A central question regarding ATP's role in pre-mRNA cleavage is whether it acts as an energy source through hydrolysis or as an allosteric effector through binding, or if it serves as a phosphate (B84403) donor in a phosphorylation event. The use of non-hydrolyzable analogs like AMP-PCP is critical for distinguishing between these possibilities.
Studies have shown that other non-hydrolyzable analogs, such as adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP), can support a low level of 3' cleavage, although much less efficiently than ATP. nih.gov Since AMP-PNP cannot serve as a substrate for protein kinases, this finding provides evidence against the hypothesis that ATP's primary role is to phosphorylate a cleavage factor. nih.gov The strong inhibitory effect of AMP-PCP, coupled with the weak activity of AMP-PNP, points towards a model where the binding of an ATP-like molecule is required to activate a cleavage factor directly. The structural differences between the analogs likely influence their ability to induce the correct conformational change in the protein upon binding. The consensus from these studies is that ATP stimulates 3' cleavage through direct binding to a cleavage factor, rather than through phosphorylation. nih.gov
| Parameter | Finding | Implication |
| Effect of AMP-PCP | Potent inhibitor of in vitro 3' cleavage. nih.gov | Suggests AMP-PCP competes with ATP for a crucial binding site on a cleavage factor. nih.gov |
| IC50 of AMP-PCP | Approximately 300 μM in the presence of 1 mM ATP. nih.gov | Quantifies the inhibitory strength of AMP-PCP in this specific cell-free system. nih.gov |
| Effect of AMP-PNP | Stimulates a low but detectable level of cleavage. nih.gov | Argues against a requirement for cleavage factor phosphorylation, as AMP-PNP is not a kinase substrate. nih.gov |
| Overall Conclusion | ATP stimulates cleavage via direct binding, not phosphorylation. nih.gov | The binding of ATP likely induces a conformational change in a cleavage factor necessary for its activity. nih.gov |
Protein Folding and Aggregation Studies in Cell-Free Environments
Molecular chaperones are essential proteins that assist in the correct folding of other proteins and prevent their aggregation, a process that is often ATP-dependent. nih.govnih.govuml.edu Cell-free translation and folding systems provide a controlled environment to study the mechanisms of these chaperone machines.
In these systems, AMP-PCP is used to dissect the chaperone cycle, which typically involves ATP binding, hydrolysis, and nucleotide exchange to regulate the chaperone's affinity for its substrate protein. physicallensonthecell.org Chaperone systems like Hsp70 (DnaK in E. coli) and Hsp60 (GroEL in E. coli) use the energy from ATP hydrolysis to drive conformational changes that mediate the binding and release of unfolded or misfolded protein substrates. researchgate.net
By adding AMP-PCP to a cell-free chaperone assay, researchers can trap the chaperone in its ATP-bound state. This state typically corresponds to a low-affinity state for the substrate protein. For the Hsp70 system, ATP binding promotes the release of the folded or partially folded substrate. For the GroEL/GroES chaperonin system, ATP binding to the GroEL ring initiates the binding of the co-chaperone GroES and the encapsulation of the substrate protein within the folding chamber. Subsequent hydrolysis is required to proceed through the cycle and release the substrate. Using AMP-PCP allows scientists to isolate and study these specific intermediate states of the chaperone cycle, providing insight into how ATP binding, distinct from hydrolysis, orchestrates the complex mechanics of protein folding and prevents aggregation. uml.eduresearchgate.net
Implications for Energy-Independent Folding Control
The use of AMP-PCP in biochemical and biophysical studies has significant implications for understanding the mechanisms of energy-independent protein folding control. By comparing the effects of ATP and AMP-PCP, researchers can delineate the roles of ATP that are not directly linked to the energy released from its hydrolysis. These investigations have been pivotal in revealing that ATP's influence on protein homeostasis is more complex than previously understood, involving non-energetic functions such as hydrotropy and specific binding interactions. nih.gov
Studies have shown that ATP, at physiological concentrations, can modulate protein folding and prevent aggregation through mechanisms that are independent of its hydrolysis. biorxiv.org The finding that AMP-PCP, which cannot be hydrolyzed, fails to replicate these effects to the same degree suggests that the unique chemical structure of the triphosphate chain in ATP is crucial for these energy-independent functions. biorxiv.org Slight variations in the triphosphate chain, as seen in AMP-PCP, can disrupt these capabilities, indicating a high degree of specificity in the interaction between ATP and proteins for folding modulation. biorxiv.org
By using AMP-PCP to lock proteins in a specific nucleotide-bound state, researchers can investigate the structural and dynamic properties of these intermediate states. This provides insights into the initial steps of ATP-dependent processes and helps to understand how nucleotide binding alone, without the subsequent energy release from hydrolysis, can influence a protein's conformational landscape. These studies are crucial for building a complete picture of how cells manage protein folding, where both energy-dependent and energy-independent mechanisms are at play. The distinct outcomes observed with AMP-PCP versus ATP underscore that the role of ATP in protein folding is not solely energetic but is also deeply rooted in its specific chemical structure and its ability to mediate interactions between water, ions, and the protein surface. biorxiv.org
Methodological Considerations and Analytical Validation in Research
Preparation and Quality Control of AMP-PCP Disodium (B8443419) Salt for Academic Research
The preparation and quality control of AMP-PCP disodium salt are critical preliminary steps for its use in scientific investigation. These procedures are designed to ensure the integrity and stability of the compound, as well as to verify its purity and structural characteristics.
To enhance its stability for long-term storage and experimental use, AMP-PCP is often prepared as a disodium salt. The process generally involves the careful neutralization of the free acid form of AMP-PCP with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reaction is typically performed in an aqueous solution, and the pH is monitored to ensure complete salt formation. The resulting solution of this compound is then subjected to lyophilization, or freeze-drying.
Lyophilization is a preferred method for drying thermally sensitive compounds like nucleotides as it minimizes degradation. The process involves freezing the aqueous solution of the salt and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This yields a dry, stable powder that is readily soluble in aqueous buffers for experimental use. The lyophilized salt form of AMP-PCP generally exhibits enhanced water solubility and stability compared to the free acid form. nih.gov The use of lyoprotectants, such as certain sugars, may also be considered to further protect the compound during the freeze-drying process and subsequent storage.
The purity of this compound is paramount for its application in research, as impurities can lead to erroneous or misleading results. Anion-exchange high-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of nucleotides and their analogs. This method separates molecules based on their net negative charge, making it ideal for the highly charged AMP-PCP molecule.
In a typical anion-exchange HPLC setup for AMP-PCP analysis, a stationary phase with positively charged functional groups is used. The mobile phase is an aqueous buffer system with a specific pH and an increasing salt concentration gradient (e.g., sodium chloride or ammonium (B1175870) acetate). The AMP-PCP anions bind to the stationary phase and are selectively eluted as the salt concentration of the mobile phase increases.
Detection is commonly achieved using an ultraviolet (UV) detector. AMP-PCP, containing an adenine (B156593) ring, exhibits strong absorbance in the UV spectrum, with a maximum absorbance typically around 259 nm. By monitoring the absorbance at this wavelength, the elution of AMP-PCP can be tracked, and the presence of any impurities can be detected as separate peaks in the chromatogram. The purity of the sample is determined by the relative area of the AMP-PCP peak compared to the total area of all peaks.
| Parameter | Typical Condition |
| Column | Strong anion-exchange (SAX) column |
| Mobile Phase A | Low salt buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) |
| Mobile Phase B | High salt buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 7.0) |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 259 nm |
| Injection Volume | 10 - 50 µL |
This table presents a generalized set of conditions for the anion-exchange HPLC analysis of this compound. Actual parameters may need to be optimized for specific instrumentation and columns.
Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly informative for phosphorus-containing compounds. A ³¹P NMR spectrum of AMP-PCP is expected to show distinct signals for the three phosphorus atoms (α, β, and γ) in the polyphosphate chain. The chemical shifts and coupling patterns of these signals provide valuable information about the chemical environment of each phosphorus nucleus, confirming the presence of the P-C-P bond characteristic of AMP-PCP, which distinguishes it from the P-O-P bonds in ATP. The absence of signals corresponding to potential phosphate-containing impurities can also be verified.
Mass Spectrometry (MS) provides a highly accurate determination of the molecular weight of AMP-PCP, further confirming its identity. Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of AMP-PCP, and the fragmentation pattern can provide additional structural information.
Experimental Design Considerations
The effective use of this compound in research, particularly in enzymology, requires careful experimental design to account for its specific properties as a non-hydrolyzable ATP analog.
In enzyme assays, AMP-PCP is often used as a competitive inhibitor of ATP. The observed effect of AMP-PCP is highly dependent on its concentration relative to that of the natural substrate, ATP. At low concentrations, AMP-PCP may only partially inhibit the enzyme, while at higher concentrations, it can lead to complete inhibition.
Understanding the concentration-dependent effects is crucial for interpreting experimental results. This is typically achieved by performing kinetic studies where the enzyme activity is measured at various concentrations of both ATP and AMP-PCP. The data can be analyzed using kinetic models, such as the Michaelis-Menten equation, and visualized using plots like the Lineweaver-Burk plot to determine the mode of inhibition and the inhibitor constant (Ki). khanacademy.orgwikipedia.org
| AMP-PCP Concentration | Expected Effect on Enzyme Activity (in the presence of a constant ATP concentration) | Interpretation |
| Low (<< Ki) | Minimal to no inhibition | Insufficient concentration to effectively compete with ATP for the active site. |
| Moderate (~ Ki) | Partial inhibition | AMP-PCP and ATP are competing for the enzyme's active site, leading to a measurable decrease in enzyme velocity. |
| High (>> Ki) | Strong to complete inhibition | AMP-PCP effectively outcompetes ATP for the active site, leading to a significant reduction or cessation of enzyme activity. |
This table illustrates the expected concentration-dependent effects of AMP-PCP as a competitive inhibitor in a typical enzyme assay.
The use of AMP-PCP in studies involving mutant enzymes can sometimes yield contradictory or unexpected data. For instance, a mutation in the active site of an enzyme might be expected to abolish ATP binding and, consequently, any effect of AMP-PCP. However, residual activity or unexpected binding of AMP-PCP may still be observed.
Addressing such contradictory data requires a systematic approach. One possibility is that the mutation did not completely abolish the binding of nucleotides but rather altered the affinity for ATP and its analogs. The mutant enzyme may have a lower affinity for ATP but a relatively higher affinity for AMP-PCP, or vice versa, leading to unexpected inhibitory patterns.
To resolve these discrepancies, a thorough kinetic analysis of the mutant enzyme with both ATP and AMP-PCP is necessary. Determining the kinetic parameters, such as the Michaelis constant (Km) for the substrate and the inhibitor constant (Ki) for AMP-PCP, for the mutant enzyme and comparing them to the wild-type enzyme can provide insights into the altered binding properties. Structural studies, such as X-ray crystallography or cryo-electron microscopy, of the mutant enzyme in complex with AMP-PCP can also be invaluable in understanding the molecular basis for the observed kinetic data.
Impact of Ionic Environment and Metal Ions on Binding Affinity
The electrostatic interactions between the negatively charged phosphate groups of AMP-PCP and charged residues within the protein's binding pocket are highly sensitive to the ionic composition of the solution. An increase in the general ionic strength of the buffer can lead to a shielding of these electrostatic charges, which may weaken the binding affinity. This effect is a common phenomenon in protein-ligand interactions and is crucial to control for in experimental setups.
Divalent Metal Ions:
The optimal concentration of Mg²⁺ can significantly enhance binding affinity. However, excessively high concentrations might lead to non-specific ionic strength effects or the formation of less active nucleotide-metal complexes, potentially reducing the observed binding affinity. The precise impact of Ca²⁺ on AMP-PCP binding is less characterized and can be protein-specific. In some systems, Ca²⁺ can substitute for Mg²⁺, while in others it may have a distinct or even inhibitory effect.
To illustrate the expected impact of divalent cations on the binding affinity of this compound, the following table presents a hypothetical data set based on common observations in nucleotide-binding studies.
| Concentration of MgCl₂ (mM) | Dissociation Constant (Kd) of AMP-PCP (µM) |
| 0 | [Data not available] |
| 1 | [Data not available] |
| 5 | [Data not available] |
| 10 | [Data not available] |
| 50 | [Data not available] |
Monovalent Metal Ions and Ionic Strength:
The following table illustrates how varying concentrations of a monovalent salt such as NaCl could theoretically influence the binding affinity of this compound.
| Concentration of NaCl (mM) | Dissociation Constant (Kd) of AMP-PCP (µM) |
| 10 | [Data not available] |
| 50 | [Data not available] |
| 100 | [Data not available] |
| 150 | [Data not available] |
| 200 | [Data not available] |
Q & A
Q. How does AMP-PCP disodium salt function as a non-hydrolyzable ATP analogue in studying Hsp90?
this compound binds to the N-terminal domain of Hsp90 with a dissociation constant (Kd) of 3.8 µM, stabilizing the active homodimer conformation. This property allows researchers to investigate ATP-dependent conformational changes in Hsp90 without hydrolysis interference. Methodologically, it is used in assays requiring ATP mimicry, such as structural studies (e.g., X-ray crystallography) or functional assays assessing chaperone activity. Ensure buffer compatibility (e.g., magnesium-free conditions if studying nucleotide-free states) .
Q. What are the recommended protocols for preparing this compound solutions?
this compound is soluble in water (80 mg/mL, 145.67 mM), but sonication is recommended to ensure full dissolution. Stock solutions should be prepared in high-purity water, aliquoted to avoid freeze-thaw cycles, and stored at -20°C for short-term use or -80°C for long-term stability. Validate solubility under experimental buffer conditions (e.g., ionic strength, pH) to prevent precipitation .
Q. What key physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Molecular weight : 549.17 g/mol
- Formula : C₁₁H₁₆N₅Na₂O₁₂P₃
- Storage : -20°C in anhydrous, sealed containers to prevent moisture absorption
- Purity : ≥95% (validated via HPLC) for reliable binding assays These parameters ensure reproducibility in structural and kinetic studies .
Advanced Research Questions
Q. How can researchers optimize buffer conditions to minimize off-target effects of this compound in kinase assays?
AMP-PCP may interact with other ATP-binding proteins (e.g., kinases, transporters). To mitigate interference:
Q. What experimental strategies resolve discrepancies in reported AMP-PCP effects on Hsp90 conformation?
Discrepancies may arise from variations in:
- Salt concentration : High ionic strength (e.g., >150 mM NaCl) may alter Hsp90 dynamics (see general AMP-salt interactions ).
- Structural techniques : Compare crystallographic data (static snapshots) with NMR or hydrogen-deuterium exchange (dynamic changes).
- Protein purity : Validate via SDS-PAGE and mass spectrometry to rule out contaminants affecting dimerization .
Q. How does this compound inform Hsp90’s catalytic cycle compared to other ATP analogues?
Unlike hydrolyzable ATP or transition-state mimics (e.g., ADP-AlF₃), AMP-PCP traps Hsp90 in a pre-hydrolysis state, enabling studies of dimerization kinetics. Comparative studies with AMP-PNP (non-hydrolyzable but induces distinct conformational strain) highlight differences in lid closure and client protein binding. Use time-resolved X-ray crystallography to capture intermediate states .
Q. What are the implications of AMP-PCP’s binding to non-Hsp90 targets (e.g., ion channels or transporters)?
AMP-PCP has been used to study ATP-sensitive inwardly rectifying potassium (GIRK) channels and P-glycoprotein (P-gp) in multidrug resistance. For example, in GIRK channels, AMP-PCP (10 mM) inhibits rundown by stabilizing nucleotide-bound states. When applied to non-Hsp90 systems, validate target specificity via knockout models or competitive ATP assays .
Data Analysis & Integration
Q. How should researchers integrate AMP-PCP-derived structural data with functional assays?
- Correlate structural findings : Map AMP-PCP binding sites (e.g., Hsp90’s N-terminal domain) to functional mutations (e.g., A111L, G135D) using site-directed mutagenesis.
- Quantitative analysis : Combine Kd values (from surface plasmon resonance) with activity assays (e.g., luciferase refolding) to establish structure-activity relationships .
Q. What statistical approaches address variability in AMP-PCP’s effects across biological replicates?
- Use hierarchical Bayesian modeling to account for batch effects in high-throughput screens.
- Apply principal component analysis (PCA) to disentangle experimental variables (e.g., buffer composition, protein batches) .
Methodological Best Practices
Q. How can researchers validate AMP-PCP’s role in Hsp90 dimerization without crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
